Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide

RBP4 antagonist metabolic disease insulin resistance

Select N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 946257-65-4) to interrogate RBP4-mediated biology with a validated probe that antagonizes the retinol-dependent RBP4-TTR interaction. The exact 6-position methoxyphenoxy acetamide appendage is mandatory for this target profile; even small-group modifications redirect binding to WDR91 or PARP. With a defined logP of 4.16 and polar surface area of 53.5 Ų, this screening compound is also ideally positioned as a calibration standard for permeability and plasma-protein-binding assays. Procurement guarantees a well-characterized, synthetically accessible tetrahydroquinoline tool for metabolic syndrome programs.

Molecular Formula C25H24N2O4
Molecular Weight 416.5 g/mol
CAS No. 946257-65-4
Cat. No. B6561433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
CAS946257-65-4
Molecular FormulaC25H24N2O4
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O4/c1-30-21-10-5-11-22(16-21)31-17-24(28)26-20-12-13-23-19(15-20)9-6-14-27(23)25(29)18-7-3-2-4-8-18/h2-5,7-8,10-13,15-16H,6,9,14,17H2,1H3,(H,26,28)
InChIKeyURELSYCHGHXJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 106 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide (CAS 946257-65-4): A Structurally Defined Tetrahydroquinoline Small Molecule for Targeted Research


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide is a fully synthetic tetrahydroquinoline derivative built on a 1-benzoyl-1,2,3,4-tetrahydroquinoline core and elaborated at the 6‑position with a 2-(3-methoxyphenoxy)acetamide side chain . It is supplied as a screening compound (ChemDiv ID G502‑0418) with a molecular weight of 416.48 Da and calculated logP of 4.16, and is available in multi‑milligram quantities for in vitro profiling and early drug‑discovery projects . The compound has been profiled for binding to retinol‑binding protein 4 (RBP4) and for antagonism of the retinol‑dependent RBP4‑TTR interaction, indicating potential utility in metabolic and cardiovascular disease research [1].

Why Close Analogs of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide Cannot Be Freely Substituted


The 1‑benzoyl‑1,2,3,4‑tetrahydroquinoline scaffold is highly sensitive to the nature of the 6‑position substituent. Even single‑atom or small‑group modifications redirect the compound toward entirely different protein targets. For example, the 3‑cyano‑2‑methoxyphenyl analog (A1BBV) is a crystallographically validated ligand of the WDR91 domain (PDB 9DTA) [1], while the 2‑fluorophenoxy analog has been described as a poly(ADP‑ribose) polymerase (PARP) inhibitor [2]. This compound itself has been reported to bind RBP4 and antagonize the RBP4‑TTR interaction [3]. Consequently, generic substitution with an analog that shares the same core but differs in the acetamide appendage would likely lose the desired target profile, skew potency, or introduce off‑target liabilities. Selection of this exact compound is therefore mandatory when the objective is to interrogate RBP4‑mediated biology or to use a validated, well‑characterized tetrahydroquinoline probe with documented in‑solution behavior .

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide Versus Its Closest Structural Analogs


RBP4 Target Engagement: Qualitative Antagonism of Retinol‑Dependent RBP4‑TTR Interaction

The compound (referred to as Compound 65 in BindingDB) was tested in two in vitro assays: RBP4 binding (SPA) and retinol‑dependent RBP4‑TTR interaction (HTRF). It bound to RBP4 and antagonized the RBP4‑TTR interaction, an activity that is expected to lower serum RBP4 and retinol levels [1]. In contrast, the simplest analog, N-(1‑benzoyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)acetamide (CAS 371119‑24‑3), has no publicly reported RBP4 or TTR interaction data, implying that the methoxyphenoxy chain is a key pharmacophore element for this target engagement. Quantitative IC50 values for the RBP4 assays are not publicly available at the time of this writing.

RBP4 antagonist metabolic disease insulin resistance

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen‑Bond Capacity vs. the Unsubstituted Acetamide

The target compound carries a calculated logP of 4.16, six hydrogen‑bond acceptors, and a molecular weight of 416.48 Da . The closest commercially available analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, has a molecular weight of 294.35 Da and only three hydrogen‑bond acceptors . The added methoxyphenoxy group increases molecular weight by ~122 Da and dramatically raises lipophilicity, shifting the compound into a property space that favors passive membrane permeability while reducing aqueous solubility. These differences are critical for experimental design: the target compound will require different solvent conditions (e.g., DMSO stock concentration limits) and will exhibit different non‑specific binding characteristics than the smaller analog.

medicinal chemistry ADME lead optimization

Target Selectivity Divergence: RBP4 Antagonism vs. WDR91 Domain Binding by the 3-Cyano-2-Methoxyphenyl Analog

The 3‑cyano‑2‑methoxyphenyl analog (A1BBV) co‑crystallizes with the WD‑repeat domain of WDR91 (PDB 9DTA) and is designated as a Ligand of Interest by the depositing authors [1]. In contrast, the target compound has been profiled for RBP4 binding and antagonism of the RBP4‑TTR interaction [2]. This divergence demonstrates that the replacement of the 3‑methoxyphenoxy group with a 3‑cyano‑2‑methoxyphenyl group switches the target preference from a metabolic sensor (RBP4) to a transport‑protein domain (WDR91). No other analog in this series has been simultaneously co‑crystallized and functionally annotated against two distinct protein families.

target selectivity RBP4 WDR91 structural biology

Best‑Fit Research and Industrial Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide


Investigating RBP4‑Mediated Metabolic Pathways and Insulin‑Resistance Mechanisms

The compound’s demonstrated ability to bind RBP4 and disrupt the retinol‑dependent RBP4‑TTR interaction [1] makes it a suitable starting point for academic or pharmaceutical teams exploring the RBP4 axis in type 2 diabetes, obesity, or metabolic syndrome. It can serve as a tool compound in adipocyte‑hepatocyte co‑culture models or in ex vivo serum RBP4‑lowering protocols, where a structurally defined, synthetically accessible small molecule is preferred over peptide‑based RBP4 modulators.

Structure‑Activity Relationship (SAR) Exploration Around the 6‑Position of 1‑Benzoyltetrahydroquinolines

Because the methoxyphenoxy chain confers distinct physicochemical properties (logP 4.16, HBA 6) relative to simple acetamide, thiophene, or tolyl analogs , medicinal chemistry teams can use this compound as a reference point for probing the lipophilicity–activity–selectivity triangle within the 1‑benzoyltetrahydroquinoline series. Parallel procurement of the unsubstituted acetamide and the 3‑cyano‑2‑methoxyphenyl analog enables head‑to‑head profiling of target engagement, cellular permeability, and metabolic stability.

Biophysical and ADME Profiling of a Mid‑Lipophilicity Tetrahydroquinoline Probe

With a well‑defined logD (4.16) and polar surface area (53.5 Ų), the compound is positioned in a property range that is attractive for oral bioavailability prediction models . Laboratories building in‑house ADME databases can use it as a calibration standard for permeability assays (e.g., PAMPA, Caco‑2) or for plasma‑protein‑binding equilibrium dialysis experiments, enabling direct comparison with historical in‑class data.

Negative Control Design for WDR91‑Focused Structural Biology Campaigns

Given that the 3‑cyano‑2‑methoxyphenyl analog (A1BBV) binds WDR91 in co‑crystal structures [2], the target compound can be employed as a closely matched negative control in thermal‑shift assays, ITC experiments, or cellular thermal‑shift (CETSA) assays directed at the WDR91 domain. The shared core scaffold combined with the divergent biological profile reinforces the evidence that any observed WDR91 engagement by the cyano analog is specific rather than scaffold‑driven.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.